
3,4-Dimethylphenylboronic acid
Descripción general
Descripción
3,4-Dimethylphenylboronic acid is a boronic acid derivative with the molecular formula C8H11BO2 . It has an average mass of 149.983 Da and a monoisotopic mass of 150.085205 Da .
Synthesis Analysis
Boronic acids, including 3,4-Dimethylphenylboronic acid, are generally synthesized using a variety of methods. One common method involves the use of palladium-catalyzed reactions such as the Suzuki-Miyaura reaction . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of 3,4-Dimethylphenylboronic acid consists of a phenyl ring with two methyl groups attached at the 3rd and 4th positions and a boronic acid group .Chemical Reactions Analysis
Boronic acids, including 3,4-Dimethylphenylboronic acid, are known for their ability to form reversible covalent bonds with diols, which is a key feature in many chemical reactions . They are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
3,4-Dimethylphenylboronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 304.9±52.0 °C at 760 mmHg, and a flash point of 138.2±30.7 °C . It has two hydrogen bond acceptors and two hydrogen bond donors .Aplicaciones Científicas De Investigación
Sensing Applications
3,4-Dimethylphenylboronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems .
Biological Labelling
The compound’s reactivity with diols also enables its use in biological labelling. It can be used to label various biomolecules, which is essential for tracking and observing biological processes .
Protein Manipulation and Modification
Researchers utilize 3,4-Dimethylphenylboronic acid for protein manipulation and modification. This application is significant in the study of protein function and structure, as well as in the development of new therapeutic strategies .
Separation Technologies
In separation technologies, 3,4-Dimethylphenylboronic acid is employed for its selective binding properties. It can be used to separate and purify specific molecules from complex mixtures, which is particularly useful in biochemical analysis .
Development of Therapeutics
The interaction of boronic acids with biological molecules paves the way for the development of novel therapeutics3,4-Dimethylphenylboronic acid could be a key player in the design of new drugs, especially those targeting enzymatic pathways or metabolic processes .
Electrophoresis of Glycated Molecules
This compound is also used in the electrophoresis of glycated molecules. This application is important for the analysis of glycation levels in proteins, which has implications for diabetes research and other age-related conditions .
Building Materials for Analytical Methods
3,4-Dimethylphenylboronic acid: serves as a building block for microparticles and polymers used in analytical methods. These materials are essential for the development of sensitive and specific assays for various analytes .
Controlled Release Systems
Lastly, it finds application in the creation of polymers for controlled release systems, such as insulin delivery. This is particularly relevant in the management of chronic conditions like diabetes, where regulated dosing is crucial .
Safety And Hazards
3,4-Dimethylphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .
Direcciones Futuras
Given the unique properties of boronic acids, there is significant interest in extending studies with these compounds in medicinal chemistry to develop new promising drugs . The ability of boronic acids to form reversible covalent bonds with diols makes them valuable for medical diagnostics and biochemistry studies .
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVZJKOYSOFXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370239 | |
| Record name | 3,4-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenylboronic acid | |
CAS RN |
55499-43-9 | |
| Record name | 3,4-Dimethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55499-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



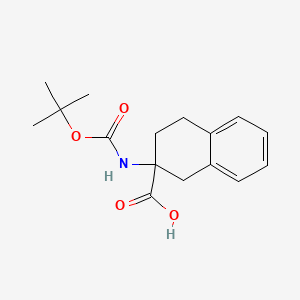


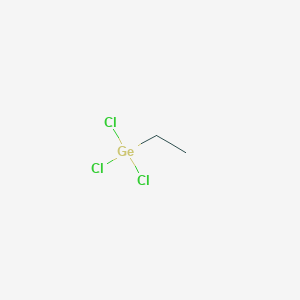
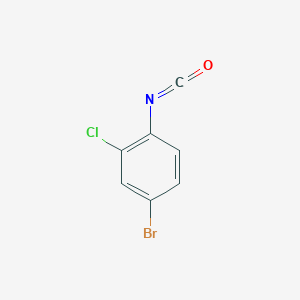
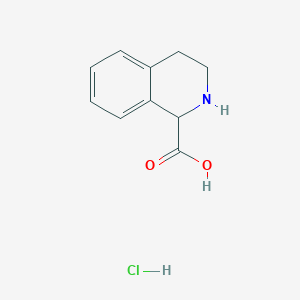
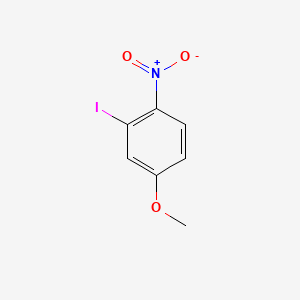
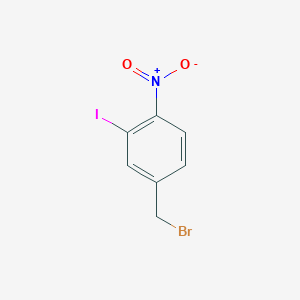
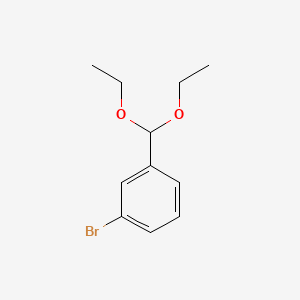

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)


![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)